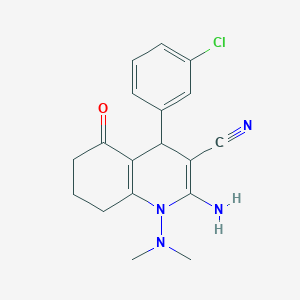
3-Amino-7-fluoro-6-(4-methylpiperazin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound with a unique structure that includes a quinoxaline core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoxaline Core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Fluorine Atom: This can be done via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Substitution with 4-Methylpiperazine: This step involves nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Carbamoylation and Amination: These steps are typically carried out using reagents like isocyanates and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and fluorine substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: May be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but common mechanisms include:
Inhibition of Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Receptor Modulation: Acting as an agonist or antagonist at various receptor sites.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.
Properties
Molecular Formula |
C14H17FN6O3 |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
3-amino-7-fluoro-6-(4-methylpiperazin-1-yl)-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C14H17FN6O3/c1-18-2-4-19(5-3-18)9-7-11-10(6-8(9)15)20(23)12(14(17)22)13(16)21(11)24/h6-7H,2-5,16H2,1H3,(H2,17,22) |
InChI Key |
NVROWROANULYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11496602.png)
![6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496609.png)

![5-Benzyl-3-[4-(diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11496620.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11496623.png)
![7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496628.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B11496651.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B11496656.png)
![4-[(2,4-difluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11496658.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate](/img/structure/B11496671.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11496688.png)

